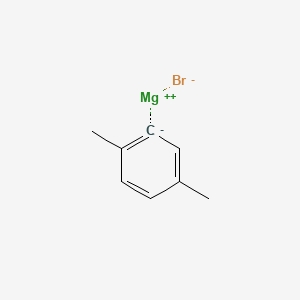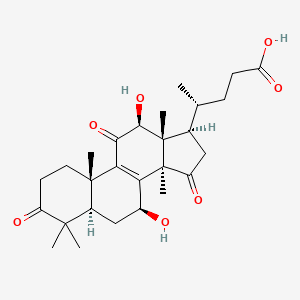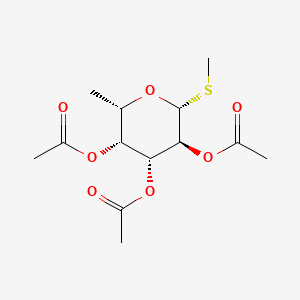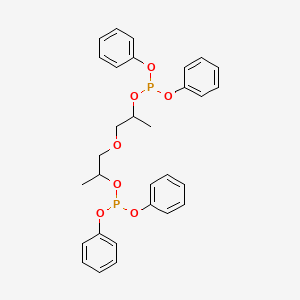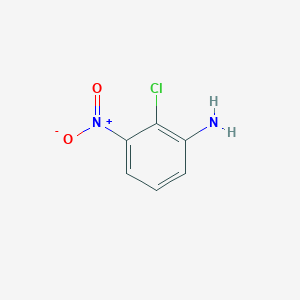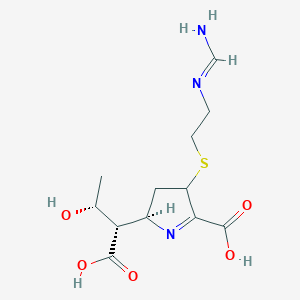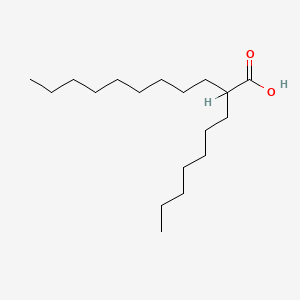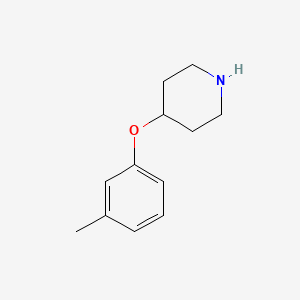
4-(3-Methylphenoxy)piperidine
Vue d'ensemble
Description
“4-(3-Methylphenoxy)piperidine” is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, one common synthetic route for piperidine derivatives involves the reaction of diethanolamine with m-chloroaniline .
Molecular Structure Analysis
The molecular weight of “4-(3-Methylphenoxy)piperidine” is 227.73 . The SMILES string representation of the molecule is CC1=CC(OC2CCNCC2)=CC=C1.[H]Cl .
Chemical Reactions Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Applications De Recherche Scientifique
Anticancer Applications
- Scientific Field : Pharmacology of Anti-Cancer Drugs
- Summary of Application : Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Results or Outcomes : Piperidine regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : “4-(3-Methylphenoxy)piperidine” is used as a pharmaceutical intermediate .
Antiviral Applications
- Scientific Field : Virology
- Summary of Application : Piperidine derivatives have been utilized as antiviral agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antiviral agents were not detailed in the sources .
Antimalarial Applications
- Scientific Field : Parasitology
- Summary of Application : Piperidine derivatives have been utilized as antimalarial agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antimalarial agents were not detailed in the sources .
Antimicrobial Applications
- Scientific Field : Microbiology
- Summary of Application : Piperidine derivatives have been utilized as antimicrobial agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antimicrobial agents were not detailed in the sources .
Antifungal Applications
- Scientific Field : Mycology
- Summary of Application : Piperidine derivatives have been utilized as antifungal agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antifungal agents were not detailed in the sources .
Antihypertensive Applications
- Scientific Field : Cardiology
- Summary of Application : Piperidine derivatives have been utilized as antihypertensive agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antihypertensive agents were not detailed in the sources .
Analgesic Applications
- Scientific Field : Anesthesiology
- Summary of Application : Piperidine derivatives have been utilized as analgesic agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as analgesic agents were not detailed in the sources .
Anti-inflammatory Applications
- Scientific Field : Immunology
- Summary of Application : Piperidine derivatives have been utilized as anti-inflammatory agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as anti-inflammatory agents were not detailed in the sources .
Anti-Alzheimer Applications
- Scientific Field : Neurology
- Summary of Application : Piperidine derivatives have been utilized as anti-Alzheimer agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as anti-Alzheimer agents were not detailed in the sources .
Antipsychotic Applications
- Scientific Field : Psychiatry
- Summary of Application : Piperidine derivatives have been utilized as antipsychotic agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antipsychotic agents were not detailed in the sources .
Anticoagulant Applications
Safety And Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(3-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSXWJCYCFVWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589388 | |
| Record name | 4-(3-Methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenoxy)piperidine | |
CAS RN |
63843-46-9 | |
| Record name | 4-(3-Methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

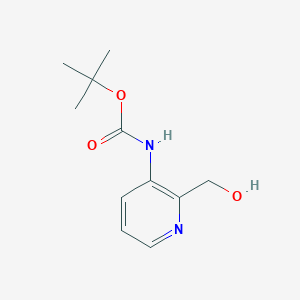
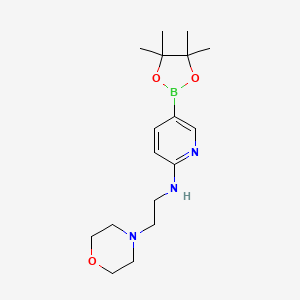
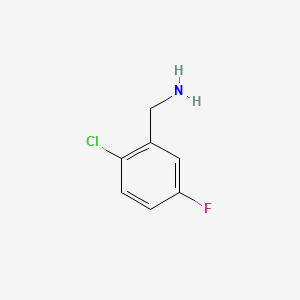
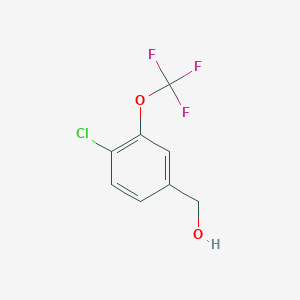

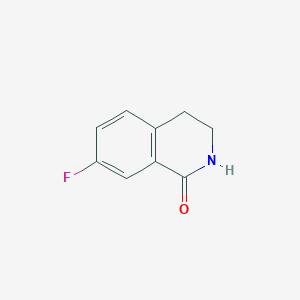
![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
